molecular formula C6H11NSSi B038844 Trimethyl(1,3-thiazol-4-yl)silane CAS No. 112969-78-5

Trimethyl(1,3-thiazol-4-yl)silane

Cat. No.: B038844
CAS No.: 112969-78-5
M. Wt: 157.31 g/mol
InChI Key: ZBJYDVZTTQTUPV-UHFFFAOYSA-N
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Description

Trimethyl(1,3-thiazol-4-yl)silane is an organosilicon compound that features a thiazole ring attached to a trimethylsilyl group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(1,3-thiazol-4-yl)silane typically involves the reaction of 1,3-thiazole with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

1,3-thiazole+trimethylchlorosilanebaseThis compound+HCl\text{1,3-thiazole} + \text{trimethylchlorosilane} \xrightarrow{\text{base}} \text{this compound} + \text{HCl} 1,3-thiazole+trimethylchlorosilanebase​this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of moisture to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(1,3-thiazol-4-yl)silane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are typical.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted thiazole derivatives.

    Coupling Reactions: Complex organic molecules with extended conjugation or functional diversity.

Scientific Research Applications

Trimethyl(1,3-thiazol-4-yl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl(1,3-thiazol-4-yl)silane in biological systems is not well-documented. compounds containing thiazole rings are known to interact with various biological targets, including enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the molecule, potentially affecting its bioavailability and interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazole: The parent compound without the trimethylsilyl group.

    Trimethylsilylthiazole: Similar structure but with different substituents on the thiazole ring.

    Thiazole Derivatives: Various derivatives with different functional groups attached to the thiazole ring.

Uniqueness

Trimethyl(1,3-thiazol-4-yl)silane is unique due to the presence of both the thiazole ring and the trimethylsilyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity .

Biological Activity

Trimethyl(1,3-thiazol-4-yl)silane is a silane compound that incorporates a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives have been studied extensively for their potential in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This article aims to summarize the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data.

Structure and Properties

This compound has the following chemical structure:

Si CH3 3 C4H3N2S\text{Si CH}_3\text{ }_3\text{ C}_4\text{H}_3\text{N}_2\text{S}

The presence of the thiazole ring contributes to its biological activity through various mechanisms, including interaction with cellular receptors and enzymes.

Anti-inflammatory Effects

Thiazole derivatives have shown anti-inflammatory properties in various models. For instance, compounds derived from 2-amino thiazoles were tested for their ability to inhibit pro-inflammatory cytokines and exhibited promising results in reducing inflammation in animal models . The mechanism often involves the inhibition of pathways related to cyclooxygenase (COX) enzymes.

Anticancer Potential

The anticancer activity of thiazole derivatives is well-documented. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that certain thiazole-based compounds inhibited CDK2/cyclin complexes, which are crucial for cell cycle regulation . This suggests that this compound may also possess anticancer properties through similar mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring can significantly influence the compound's potency and selectivity. For instance:

CompoundModificationIC50 Value (µM)Activity
Cpd 1Methyl at N22.28Antimicrobial
Cpd 2Acetamide at C546.8Reduced Activity
Cpd 3Trifluoromethyl at C621.0Moderate Activity

This table illustrates how specific modifications can enhance or diminish biological activity.

Case Studies

  • Antitubercular Activity : A series of thiazole derivatives were synthesized and tested for their antitubercular properties. The most active compounds showed low toxicity and high efficacy against both drug-susceptible and drug-resistant strains of M. tuberculosis, indicating a promising lead for further development .
  • Anti-inflammatory Studies : In vivo studies demonstrated that thiazole-based compounds significantly reduced carrageenan-induced edema in rat models, showcasing their potential as anti-inflammatory agents .

Properties

IUPAC Name

trimethyl(1,3-thiazol-4-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NSSi/c1-9(2,3)6-4-8-5-7-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJYDVZTTQTUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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